molecular formula C18H16N4O4S B2734798 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine CAS No. 866157-02-0

2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine

Cat. No.: B2734798
CAS No.: 866157-02-0
M. Wt: 384.41
InChI Key: LOMMQBAXZMWMKK-UHFFFAOYSA-N
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Description

The compound 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine is a heterocyclic molecule featuring a pyrazine core substituted with a phenoxy group. This phenoxy group is further functionalized with a urea linkage connected to a [(4-methylphenyl)sulfonyl]amino (tosylamino) moiety. Key structural elements include:

  • Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capabilities.
  • Phenoxy linker: Provides spatial flexibility and modulates electronic interactions.
  • Sulfonylurea group: Combines sulfonamide and urea functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(3-pyrazin-2-yloxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-13-5-7-16(8-6-13)27(24,25)22-18(23)21-14-3-2-4-15(11-14)26-17-12-19-9-10-20-17/h2-12H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMMQBAXZMWMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine typically involves multiple steps:

    Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diketones with diamines under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a halogenated pyrazine.

    Sulfonylation and Carbamoylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. The sulfonyl and carbamoyl groups are known to interact with biological targets, suggesting possible applications in drug design and development.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the carbamoyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogues with Tosylamino Groups

2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid (Compound 1)
  • Structure: Lacks the pyrazine and phenoxy groups but retains the [(4-methylphenyl)sulfonyl]amino motif.
  • Synthesis Yield : 81.9% .
2-{Acetyl-[(4-methylphenyl)sulfonyl]amino}-N-(4-aminopyridine-3-yl)propanamide (Compound 5)
  • Structure: Features an acetylated tosylamino group and a pyridine substituent instead of pyrazine.
  • Synthesis Yield : 94.3% .
  • Key Differences : The acetyl group may improve metabolic stability, while the pyridine ring offers distinct electronic properties compared to pyrazine.

Pyrazine Derivatives with Carboxamide Substituents

3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, )
  • Structure: Shares a pyrazine-2-carboxamide core but replaces the phenoxy-tosylurea group with a substituted phenylacetamide.
  • Synthesis : Achieved via coupling reactions with 72–103.6% recovery in similar methodologies .
3-Amino-6-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide (Hypothetical Compound, )
  • Structure: Replaces the phenoxy linker with a sulfonylpiperazine group.
  • Key Differences : The piperazine ring introduces basicity and conformational flexibility, which may influence pharmacokinetics .

Sulfonamide-Containing Bioactive Compounds

Celecoxib (4-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide)
  • Structure : Contains a sulfonamide group but uses a pyrazole core instead of pyrazine.
  • Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for cyclooxygenase-2 (COX-2) inhibition .
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)
  • Structure: Shares a sulfonyl-like sulfinyl group but employs a pyrazole core with cyano and trifluoromethyl substituents.
  • Key Differences : The electron-withdrawing groups enhance insecticidal activity by disrupting neuronal ion channels .

Piperazine- and Phenoxy-Modified Analogues

2-(1-Piperazinyl)-3-{2-[3-((4-Methyl-1-piperazinylmethyl)phenoxy]ethoxy}pyrazine ()
  • Structure: Incorporates a piperazine ring and a phenoxyethoxy linker.
1-[2-[(2-Amino-4-Chlorophenyl)Amino]Benzoyl]-4-Methylpiperazine ()
  • Structure : Uses a benzoyl-piperazine scaffold instead of pyrazine.
  • Key Differences : The chloro-substituted aniline enhances halogen bonding, which may improve binding affinity in receptor-ligand interactions .

Biological Activity

The compound 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes current findings regarding its biological activity, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S, with a molecular weight of 357.43 g/mol. The structure features a pyrazine ring, a sulfonamide group, and an amino group, which contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity

  • In Vitro Studies : The compound has shown promising antimicrobial properties against various pathogens. In one study, derivatives of pyrazole containing sulfonamide moieties exhibited significant antibacterial and antifungal activities. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against Staphylococcus aureus and Candida albicans .
  • Mechanism of Action : The antimicrobial activity is believed to arise from the synergistic effects between the pyrazole and sulfonamide pharmacophores, enhancing their efficacy against microbial strains .

Antioxidant Activity

  • Comparative Analysis : The antioxidant potential of this compound was evaluated alongside standard antioxidants like butylhydroxytoluene (BHT). The results indicated that certain derivatives displayed significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
  • Molecular Docking Studies : In silico studies have provided insights into the interaction modes of the compound with target proteins, indicating favorable binding affinities that could correlate with its biological effects .

Case Studies

Several case studies have been documented regarding the biological activity of pyrazole derivatives, including those similar to this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various pyrazole-sulfonamide compounds against a range of bacterial and fungal pathogens. The findings revealed that compounds with specific substitutions exhibited enhanced activity, with some achieving MIC values comparable to established antibiotics .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant properties of these compounds, where they were tested against free radical generators. The results indicated that certain derivatives effectively scavenged free radicals, underscoring their potential as therapeutic agents in oxidative stress management .

Data Table: Biological Activity Summary

Activity TypeTest OrganismsMIC Values (µg/mL)Reference
AntibacterialStaphylococcus aureus62.5
AntifungalCandida albicans62.5 - 125
AntioxidantVarious free radicalsSignificant activity

Q & A

Q. Basic

  • Antimicrobial: Microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with ciprofloxacin as a positive control .
  • Antioxidant: DPPH radical scavenging at 100–500 µM concentrations, with ascorbic acid as a reference .

How does the sulfonylurea moiety influence pharmacokinetic properties?

Advanced
The sulfonylurea group enhances metabolic stability by resisting cytochrome P450 oxidation. However, it may reduce blood-brain barrier penetration due to increased polarity. Use logP calculations (ALOGPS) and MDCK cell permeability assays to evaluate bioavailability .

What crystallization conditions produce high-quality crystals for X-ray analysis?

Advanced
Slow vapor diffusion (ether into dichloromethane solution) at 4°C yields suitable crystals. For challenging compounds, use seeding techniques or additives (e.g., 5% DMSO) to reduce nucleation density. Collect data at 100 K to minimize thermal motion artifacts .

How can batch-to-batch variability in biological assays be minimized?

Q. Basic

  • Standardize compound dissolution using DMSO stocks (<0.1% final concentration).
  • Include internal controls (e.g., a reference inhibitor) in each assay plate .
  • Validate purity across batches via UPLC-MS with a C18 column (gradient: 5–95% acetonitrile/water) .

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